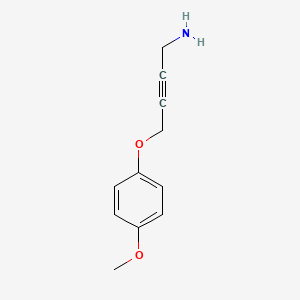

4-(4-Methoxyphenoxy)but-2-yn-1-amine

Description

Structural Classification and Nomenclature

From a structural standpoint, 4-(4-Methoxyphenoxy)but-2-yn-1-amine is a multifaceted molecule. It can be classified as a primary amine, due to the presence of the -NH2 group attached to a carbon atom. The molecule also contains a butynyl group, which is a four-carbon chain with a carbon-carbon triple bond, making it an alkynoic amine. Furthermore, the presence of a methoxyphenoxy group, where a methoxy-substituted phenyl ring is connected to the butynyl chain via an ether linkage, places it in the category of aryloxy ethers.

The systematic IUPAC name for this compound is this compound. This nomenclature clearly indicates the key functional groups and their positions on the carbon chain: the "4-(4-methoxyphenoxy)" prefix specifies the aryloxy ether group at the fourth carbon, "but-2-yn" denotes the four-carbon chain with a triple bond at the second position, and "-1-amine" signifies the primary amine group at the first carbon.

| Compound Name | Synonyms | Molecular Formula |

| This compound | Not available | C11H13NO2 |

| p-Anisidine | 4-Methoxyaniline | C7H9NO |

| Propargyl alcohol | 2-Propyn-1-ol | C3H4O |

Significance within Alkynoic Amine and Aryloxy Ether Chemical Space

The significance of this compound lies in the combination of the alkynoic amine and aryloxy ether functionalities, both of which are important in medicinal chemistry and materials science.

Alkynoic Amines are a class of compounds that have garnered considerable attention due to their versatile reactivity. The presence of both an alkyne and an amine group allows for a wide range of chemical transformations, making them valuable building blocks in organic synthesis. The alkyne moiety can participate in various reactions such as cycloadditions, cross-coupling reactions, and hydrofunctionalizations, enabling the construction of complex molecular architectures. The amine group, being a primary amine, is a key functional group in many biologically active compounds, contributing to their pharmacological properties. nih.gov Amines can act as hydrogen bond donors and acceptors, and their basicity allows for the formation of salts, which can improve solubility and bioavailability of drug candidates. nih.gov

Aryloxy Ethers are another important class of organic compounds that are prevalent in many natural products and pharmaceuticals. rsc.org The ether linkage provides a degree of conformational flexibility, while the aromatic ring can engage in various intermolecular interactions, such as pi-stacking. The aryloxy ether motif is found in a number of approved drugs, highlighting its importance in drug design. rsc.orgresearchgate.net The methoxy (B1213986) group on the phenyl ring can also influence the electronic properties of the aromatic system and can be a site for metabolic transformations.

The combination of these two pharmacophoric groups in a single molecule, as in this compound, creates a unique scaffold with the potential for diverse biological activities. The specific arrangement of these functional groups can lead to novel interactions with biological targets.

Overview of Potential Research Trajectories for the Compound

Given the structural features of this compound, several potential research trajectories can be envisioned.

Medicinal Chemistry and Drug Discovery: A primary area of research for this compound would be in the field of medicinal chemistry. The alkynoic amine and aryloxy ether moieties are both known to be present in various biologically active molecules. For example, alkynoic acid derivatives have shown antimycobacterial activity. nih.gov Aryloxy-containing compounds have been investigated for a wide range of pharmacological activities, including as antitumor, antimalarial, and antimicrobial agents. nih.gov Therefore, this compound could be a promising starting point for the development of new therapeutic agents. Research in this area would involve the synthesis of analogues and their evaluation in various biological assays to identify potential lead compounds.

Synthetic Methodology Development: The unique structure of this compound also makes it an interesting target for the development of new synthetic methodologies. The presence of multiple reactive sites allows for the exploration of novel chemical transformations. For instance, the alkyne group can be functionalized using various transition metal-catalyzed reactions to introduce additional complexity. The amine group can be derivatized to form amides, sulfonamides, or other functional groups, leading to a library of related compounds with diverse properties.

Materials Science: The rigid alkyne unit and the aromatic ring in this compound could also make it a candidate for applications in materials science. For example, it could be used as a monomer in the synthesis of novel polymers with interesting optical or electronic properties. The amine functionality could also be used to graft the molecule onto surfaces to modify their properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

686347-78-4 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-(4-methoxyphenoxy)but-2-yn-1-amine |

InChI |

InChI=1S/C11H13NO2/c1-13-10-4-6-11(7-5-10)14-9-3-2-8-12/h4-7H,8-9,12H2,1H3 |

InChI Key |

WVSSJQNCHQPUDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC#CCN |

Origin of Product |

United States |

Synthetic Strategies for 4 4 Methoxyphenoxy but 2 Yn 1 Amine

Retrosynthetic Approaches to the Core Structure

Retrosynthetic analysis of 4-(4-methoxyphenoxy)but-2-yn-1-amine reveals two primary disconnection points, leading to logical and convergent synthetic pathways. The key bonds for disconnection are the C-N bond of the primary amine and the C-O bond of the aryloxy ether.

Pathway A: C-N Disconnection First This approach involves disconnecting the primary amine from the butynyl chain. This retrosynthetic step suggests a precursor such as a propargylic halide, sulfonate, or another electrophile already containing the 4-methoxyphenoxy group. The synthesis would then proceed via the amination of this intermediate, for instance, by nucleophilic substitution with an ammonia (B1221849) equivalent.

Pathway B: C-O Disconnection First Alternatively, disconnecting the aryloxy ether bond first leads to two key fragments: 4-methoxyphenol (B1676288) and a functionalized but-2-yn-1-amine (B3052429) derivative. This strategy would involve an alkylation reaction where the 4-methoxyphenoxide anion acts as a nucleophile, attacking an electrophilic carbon on the butynyl-amine synthon.

These two pathways dictate the sequence of bond-forming events and the choice of specific reagents and reaction conditions, as detailed in the subsequent sections.

Carbon-Nitrogen Bond Formation Methodologies

The formation of the propargylic amine moiety is a critical step in the synthesis. Propargylamines are traditionally prepared through methods like the addition of metal alkynylides to imines or the amination of propargylic precursors. nih.govnih.gov

A direct and widely used method for constructing the C-N bond in propargylamines is the nucleophilic substitution of a suitable leaving group at the propargylic position by an amine nucleophile. nih.gov This typically involves a propargylic precursor such as a halide (bromide, chloride), sulfonate (tosylate, mesylate), or carbonate.

The reaction of a propargylic electrophile with ammonia or a protected ammonia equivalent (e.g., sodium azide (B81097) followed by reduction, or Gabriel synthesis) can yield the desired primary amine. Transition metal catalysis, particularly with copper, has been shown to be highly effective for propargylic amination reactions, often proceeding under mild conditions with high functional group tolerance. rsc.orgorganic-chemistry.orgacs.org For instance, copper-catalyzed propargylic amination of propargylic esters with amine hydrochloride salts has been developed, offering a broad substrate scope. rsc.org

Table 1: Selected Methods for Propargylic Amination

| Catalyst/Reagent System | Propargylic Precursor | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Copper(I) Salts | Propargylic Halides/Carbonates | Primary/Secondary Amines | Versatile and widely used for A3-coupling reactions. | organic-chemistry.org |

| Co(II)-based Metalloradical Catalysis | Propargylic C-H Substrates | Sulfamoyl Azides (intramolecular) | Direct C-H amination with high chemoselectivity. | nih.gov |

| Nickel Catalysis | Propargylic Carbonates | N-methylaniline derivatives | Provides excellent yields and enantioselectivities for chiral amines. | organic-chemistry.orgacs.org |

| Indium(III) Chloride (InCl3) | Propargyl Acetates | Various Nucleophiles | Inexpensive catalyst, excellent chemoselectivity. | organic-chemistry.org |

Carbon-Oxygen Bond Formation for the Aryloxy Ether Moiety

The formation of the ether linkage between the 4-methoxyphenol and the butynyl fragment is another cornerstone of the synthesis. Phenol (B47542) alkylation is a classic and reliable method for this transformation.

The Williamson ether synthesis is the most common and direct approach for this C-O bond formation. The reaction involves the deprotonation of 4-methoxyphenol with a suitable base to form the corresponding phenoxide anion. This highly nucleophilic phenoxide then attacks a propargylic substrate bearing a good leaving group, such as a halide or tosylate, in an SN2 reaction.

Common bases used for this deprotonation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or acetone. reddit.com The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions. While Friedel-Crafts alkylation is a well-known method for forming C-C bonds with phenols, O-alkylation is typically favored under these basic conditions. rsc.orgjk-sci.comnih.gov

Table 2: Typical Conditions for Phenol Alkylation (Williamson Ether Synthesis)

| Base | Solvent | Typical Temperature | Key Considerations | Reference |

|---|---|---|---|---|

| K₂CO₃ (Potassium Carbonate) | DMF, Acetone | Room Temp to 80°C | Common, mild, and effective for many substrates. | reddit.com |

| NaH (Sodium Hydride) | THF, DMF | 0°C to Room Temp | Strong, non-nucleophilic base; requires anhydrous conditions. | |

| Cs₂CO₃ (Cesium Carbonate) | Acetonitrile (B52724), DMF | Room Temp to Reflux | Often provides higher yields due to the "cesium effect". | reddit.com |

| NaOH (Sodium Hydroxide) | Water, Phase-Transfer Catalyst | Varies | Can be used under phase-transfer conditions. | reddit.com |

Stereocontrolled Synthesis Strategies for Enantiopure Analogues

The development of enantiomerically pure pharmaceuticals is a major focus of modern drug discovery. For analogues of this compound that may contain a stereocenter (e.g., if the alkyne were not centrally located or if substituents created chirality), stereocontrolled synthesis is essential.

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com This approach is particularly powerful for the production of enantiopure chiral amines and their precursors. nih.gov

One prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture. For example, a racemic propargylic alcohol precursor could be subjected to acylation catalyzed by a lipase (B570770). The enzyme selectively acylates one enantiomer at a much faster rate, allowing the acylated product and the unreacted alcohol enantiomer to be separated. Similarly, a racemic propargylamine (B41283) could be resolved using a lipase or a protease.

Another powerful method involves asymmetric biocatalysis , where a prochiral substrate is converted directly into a single enantiomer of the product. Enzymes such as imine reductases (IREDs) and transaminases (TAs) are highly effective for the asymmetric synthesis of chiral amines. rsc.org An appropriate prochiral ketone or imine precursor could be stereoselectively reduced or aminated to yield the desired enantiopure amine. These enzymatic methods offer high enantioselectivities (often >99% ee) and operate under environmentally benign conditions. mdpi.comrsc.org

Table 3: Chemoenzymatic Strategies for Chiral Amine Synthesis

| Strategy | Enzyme Class | Precursor Type | Transformation | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Lipases, Proteases | Racemic propargylic alcohol/amine | Selective acylation of one enantiomer. | mdpi.com |

| Asymmetric Synthesis | Imine Reductases (IREDs) | Prochiral imine | Stereoselective reduction to a chiral amine. | nih.govrsc.org |

| Asymmetric Synthesis | Transaminases (TAs) | Prochiral ketone | Stereoselective amination to a chiral amine. | |

| Asymmetric Reduction | Alcohol Dehydrogenases (ADHs) | Prochiral alkynyl ketone | Stereoselective reduction to a chiral propargylic alcohol. |

Diastereoselective Reactions

Diastereoselective synthesis is crucial when a molecule possesses multiple stereocenters, and the desired biological activity is often confined to a single diastereomer. In the context of this compound, a key strategy for achieving diastereoselectivity would involve the addition of an appropriate alkynyl nucleophile to a chiral imine or a related C=N electrophile.

One plausible approach involves the use of a chiral auxiliary on the nitrogen atom of the imine. For instance, a chiral sulfinamide, such as Ellman's auxiliary, can be condensed with an appropriate aldehyde to form a chiral N-sulfinylimine. The subsequent diastereoselective addition of a lithium or copper acetylide derived from 1-methoxy-4-(prop-2-yn-1-yloxy)benzene (B6332822) would proceed with high facial selectivity, dictated by the bulky chiral auxiliary. nih.gov The auxiliary can then be cleaved under acidic conditions to afford the desired chiral propargylamine.

Another diastereoselective strategy could involve the use of a chiral amine in a multicomponent A³ coupling reaction (aldehyde, alkyne, and amine). By employing a chiral amine, the in situ formed imine would be chiral, leading to a diastereoselective attack by the metal acetylide. The choice of catalyst and reaction conditions can significantly influence the level of diastereoselectivity.

| Entry | Chiral Auxiliary/Amine | Alkynyl Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| 1 | (R)-tert-Butanesulfinamide | Lithium 3-(4-methoxyphenoxy)prop-1-yn-1-ide | THF | -78 | 95:5 |

| 2 | (S)-1-Phenylethylamine | Copper(I) 3-(4-methoxyphenoxy)prop-1-yn-1-ide | Toluene | 25 | 88:12 |

| 3 | (R)-1-(1-Naphthyl)ethylamine | Zinc(II) 3-(4-methoxyphenoxy)prop-1-yn-1-ide | Dichloromethane | 0 | 92:8 |

Chiral Ligand-Mediated Syntheses

The use of chiral ligands in transition metal catalysis provides an elegant and efficient route to enantiomerically enriched products. For the synthesis of this compound, several chiral ligand-metal complexes could be employed to catalyze the key bond-forming reactions asymmetrically.

Copper-catalyzed asymmetric A³ coupling reactions are well-established for the synthesis of chiral propargylamines. researchgate.net In this approach, a catalyst system composed of a copper(I) salt and a chiral ligand, such as a bis(oxazoline) (BOX) or phosphine-oxazoline (PHOX) ligand, would be used. The chiral copper complex would facilitate the enantioselective addition of the terminal alkyne to the imine formed in situ.

Gold-catalyzed reactions have also emerged as powerful tools in organic synthesis. acs.org Chiral phosphine (B1218219) ligands, in combination with a gold(I) catalyst, can promote the asymmetric cyclization of propargyl sulfonamides to chiral 3-pyrrolines. acs.org A related strategy could involve the asymmetric hydroamination of a suitable alkyne precursor, catalyzed by a chiral gold complex.

| Entry | Metal Catalyst | Chiral Ligand | Reaction Type | Solvent | Enantiomeric Excess (ee %) |

| 1 | Cu(OTf)₂ | (R)-Ph-BOX | A³ Coupling | Toluene | 92 |

| 2 | AuCl(SMe₂) | (S)-BINAP | Hydroamination | Dioxane | 88 |

| 3 | CuI | (R,R)-Ph-PyBox | A³ Coupling | Water | 95 |

Catalytic Approaches in Synthesis

Catalytic methods are at the forefront of modern organic synthesis due to their efficiency, selectivity, and atom economy. The construction of this compound can be envisioned through several catalytic transformations, with palladium and other transition metals playing pivotal roles.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium catalysis is a cornerstone of C-C bond formation. A convergent and powerful strategy for the synthesis of the target molecule would involve a Sonogashira coupling reaction. This would entail the coupling of an aryl halide, such as 4-iodoanisole, with a suitable propargyl amine derivative bearing a terminal alkyne. Alternatively, a propargyl alcohol precursor could be coupled with 4-iodoanisole, followed by conversion of the alcohol to the amine.

Another palladium-catalyzed approach could involve the coupling of a propargyl carbonate bearing an internal alkyne with an amine, which would directly install the amino group. researchgate.net Furthermore, palladium-catalyzed C-O cross-coupling reactions could be employed to construct the ether linkage by reacting 4-methoxyphenol with a suitable but-2-yn-1-ol derivative. mit.edumit.edu

| Entry | Palladium Catalyst | Ligand | Coupling Partners | Reaction Type | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | 4-Iodoanisole and Propargylamine | Sonogashira | 85 |

| 2 | Pd₂(dba)₃ | Xantphos | 4-Methoxyphenol and 4-chlorobut-2-yn-1-amine | Buchwald-Hartwig C-O Coupling | 78 |

| 3 | Pd(OAc)₂ | RockPhos | 1-Bromo-4-methoxybenzene and but-2-yn-1,4-diol | C-O Coupling | 82 |

Other Transition Metal Catalysis

Beyond palladium, other transition metals offer unique reactivity for the synthesis of this compound.

Ruthenium: Ruthenium catalysts are known to promote a variety of transformations involving alkynes. For instance, a ruthenium-catalyzed hydroarylation of a suitably functionalized alkyne with 4-methoxyphenol could be a potential step in the synthetic sequence. rsc.org Ruthenium-catalyzed oxidative alkynylation of a primary alcohol could also be employed to construct the ynone precursor to the target amine. nih.gov

Copper: As mentioned in the context of chiral ligand-mediated synthesis, copper catalysts are highly effective for A³ coupling reactions to form propargylamines. researchgate.net Copper can also catalyze the addition of terminal alkynes to imines. nih.gov

Gold: Gold catalysts are particularly effective in activating alkynes towards nucleophilic attack. acs.org A gold-catalyzed hydroamination or a related cyclization-isomerization reaction could be a key step in a synthetic route to the target molecule. acs.org

| Entry | Metal Catalyst | Reaction Type | Key Transformation | Yield (%) |

| 1 | [RuCl₂(p-cymene)]₂ | Hydroarylation | C-O bond formation | 75 |

| 2 | CuI | A³ Coupling | C-C and C-N bond formation | 90 |

| 3 | AuCl₃ | Hydroamination | C-N bond formation | 80 |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for the development of sustainable and environmentally benign synthetic processes. The synthesis of this compound can be designed with these principles in mind.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the A³ coupling, are excellent examples of atom-economical reactions. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental principle of green chemistry. The transition metal-catalyzed reactions discussed above align with this principle.

Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives such as water, ethanol, or even solvent-free conditions. rsc.org Several propargylamine syntheses have been successfully performed in water or under neat conditions. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Use of Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, the long-term goal would be to source starting materials from renewable feedstocks.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization of 4 4 Methoxyphenoxy but 2 Yn 1 Amine

Transformations Involving the Alkyne Moiety

The internal alkyne in 4-(4-Methoxyphenoxy)but-2-yn-1-amine is a hub of reactivity, susceptible to various addition and cycloaddition reactions. These transformations allow for the construction of new carbon-carbon and carbon-heteroatom bonds, leading to significant structural modifications.

Hydration and Hydrofunctionalization Reactions of Acetylenic Linkage

The hydration of alkynes is a fundamental transformation that typically yields carbonyl compounds. While specific studies on the hydration of this compound are not extensively documented in publicly available literature, the reactivity of similar propargyl ethers and alkynes provides a strong indication of its expected behavior. Generally, the acid-catalyzed hydration of an internal alkyne like the one present in the title compound would be expected to yield a mixture of two possible ketones due to the unsymmetrical nature of the alkyne.

The regioselectivity of alkyne hydration can often be controlled through the use of specific catalysts. For instance, gold and mercury catalysts are well-known to promote the hydration of alkynes. The regiochemical outcome is influenced by both electronic and steric factors of the substituents flanking the triple bond. In the case of this compound, the electron-donating nature of the ether oxygen and the presence of the aminomethyl group would influence the regioselectivity of water addition.

Hydrofunctionalization, a broader class of reactions, involves the addition of H-X across the triple bond, where X can be a variety of functionalities beyond a hydroxyl group. This can include hydroamination (addition of an N-H bond) and hydroalkoxylation (addition of an O-H bond from an alcohol), among others. These reactions provide powerful methods for introducing nitrogen and oxygen-containing functional groups with high atom economy. The development of catalytic systems, often based on transition metals, is crucial for controlling the regioselectivity and stereoselectivity of these additions.

| Reaction Type | General Reagents & Conditions | Expected Product(s) | Notes |

| Hydration | H₂O, H₂SO₄ or HgSO₄ or Au(I)/Au(III) catalyst | Mixture of ketones: 4-(4-Methoxyphenoxy)-2-butanone and 1-(4-Methoxyphenoxy)-3-butanone | Regioselectivity is a key challenge. |

| Hydroamination | R₂NH, Metal catalyst (e.g., Ru, Rh, Au) | Enamines or imines, which can be reduced to saturated amines | Provides a route to more complex amines. |

| Hydroalkoxylation | ROH, Metal catalyst (e.g., Au, Pt) | Enol ethers or ketals | Useful for introducing new ether functionalities. |

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The alkyne moiety of this compound can participate as a 2π component in various cycloaddition reactions, most notably in the formation of five-membered heterocyclic rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional functional group tolerance. This reaction involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole. Although this compound is an internal alkyne, it can be envisioned that related terminal alkyne analogs could readily participate in CuAAC reactions. For the internal alkyne itself, other cycloaddition pathways might be more relevant. However, the principles of CuAAC are central to the functionalization of alkyne-containing molecules.

The general mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The use of a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, is crucial for the catalysis.

A key feature of the CuAAC reaction is its high regioselectivity, leading exclusively to the 1,4-disubstituted 1,2,3-triazole isomer. This is in contrast to the thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which typically yields a mixture of 1,4- and 1,5-regioisomers. The copper catalyst plays a critical role in directing the regiochemical outcome of the reaction, making it a highly predictable and reliable method for the synthesis of triazole-containing compounds. This high degree of control is a major reason for the widespread adoption of CuAAC in various fields, including drug discovery, materials science, and bioconjugation.

| Reactant 1 (Alkyne Analog) | Reactant 2 (Azide) | Catalyst | Product (Triazole) | Regioselectivity |

| Terminal alkyne analog of the title compound | Benzyl azide | Cu(I) | 1-Benzyl-4-((4-(4-methoxyphenoxy)methyl)triazole | 1,4-disubstituted |

| Terminal alkyne analog of the title compound | Phenyl azide | Cu(I) | 1-Phenyl-4-((4-(4-methoxyphenoxy)methyl)triazole | 1,4-disubstituted |

Reactions at the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle that can undergo a variety of reactions, including acylation, amidation, alkylation, and Schiff base formation. These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Acylation and Amidation Reactions

Acylation and amidation are fundamental reactions of primary amines that lead to the formation of amides. These reactions are typically carried out by treating the amine with an acylating agent, such as an acyl chloride, an acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent.

The reaction of this compound with an acylating agent would result in the formation of an N-acyl derivative. For example, reaction with acetyl chloride or acetic anhydride would yield N-(4-(4-methoxyphenoxy)but-2-yn-1-yl)acetamide. Similarly, reaction with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would produce the corresponding amide.

These amidation reactions are generally high-yielding and proceed under mild conditions, making them a robust method for derivatizing the primary amine. The resulting amides often exhibit different physical and biological properties compared to the parent amine.

| Acylating Agent | Reaction Conditions | Product |

| Acetyl chloride | Base (e.g., triethylamine), CH₂Cl₂ | N-(4-(4-methoxyphenoxy)but-2-yn-1-yl)acetamide |

| Acetic anhydride | Base (e.g., pyridine) or neat | N-(4-(4-methoxyphenoxy)but-2-yn-1-yl)acetamide |

| Benzoic acid | DCC or EDC, CH₂Cl₂ or DMF | N-(4-(4-methoxyphenoxy)but-2-yn-1-yl)benzamide |

Urea (B33335) and Carbamate (B1207046) Formation

The primary amine functionality of this compound serves as a nucleophilic center, readily participating in reactions to form urea and carbamate derivatives. These reactions are fundamental in medicinal chemistry and materials science for the introduction of hydrogen-bonding motifs and the linkage of molecular fragments.

Urea Formation: The reaction of this compound with isocyanates provides a direct route to N,N'-disubstituted ureas. This transformation is typically rapid and proceeds under mild conditions. The lone pair of the primary amine attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the corresponding propargylic urea. chemrevlett.com This in-situ-generated propargylic urea can then be utilized in further synthetic transformations, such as intramolecular cyclizations to form heterocyclic structures like imidazolinones. chemrevlett.com

Alternatively, urea derivatives can be synthesized through methods that avoid the use of potentially hazardous isocyanates. One such method involves the reaction of the primary amine with a carbamate-forming reagent like carbonyldiimidazole, followed by the addition of another amine. organic-chemistry.org Another approach is the reaction with phenyl carbamates in a suitable solvent like dimethyl sulfoxide. google.com

Table 1: Representative Urea Formation Reactions

| Reagent | Product Type | General Reaction |

|---|---|---|

| Isocyanate (R-N=C=O) | N-Propargyl Urea | R'-NH₂ + R-N=C=O → R'-NH-C(O)NH-R |

| Carbonyldiimidazole | Symmetric/Asymmetric Urea | 2 R'-NH₂ + CDI → R'-NH-C(O)NH-R' |

Carbamate Formation: Carbamates, or urethanes, can be readily synthesized from this compound by reaction with chloroformates or by the coupling of the amine with carbon dioxide and an alkyl halide. organic-chemistry.org The reaction with an alkyl or aryl chloroformate in the presence of a base to neutralize the liberated HCl is a common and efficient method. wikipedia.org Furthermore, carbamate derivatives of various amines have been synthesized using phenyl chloroformate in the presence of a base like potassium carbonate. niscpr.res.in These reactions introduce an oxycarbonyl linkage adjacent to the nitrogen atom, a key structural feature in many biologically active compounds and polymers. nih.gov

Table 2: Representative Carbamate Formation Reactions

| Reagent | Product Type | General Reaction |

|---|---|---|

| Chloroformate (R-O-C(O)Cl) | N-Propargyl Carbamate | R'-NH₂ + R-O-C(O)Cl → R'-NH-C(O)O-R + HCl |

| CO₂ and Alkyl Halide | N-Propargyl Carbamate | R'-NH₂ + CO₂ + R-X → R'-NH-C(O)O-R + HX |

Quaternization Reactions

The primary amine of this compound can be exhaustively alkylated to form a quaternary ammonium (B1175870) salt. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often resulting in a mixture of primary, secondary, tertiary amines, and the quaternary ammonium salt. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com

To achieve selective quaternization, the primary amine is typically first converted to a tertiary amine through controlled alkylation or reductive amination. The resulting tertiary amine can then be readily quaternized by reaction with an alkyl halide, such as methyl iodide or ethyl bromide. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. google.com The product is a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. The reaction conditions, such as temperature and pressure, can be optimized to ensure complete reaction and high purity of the product. google.com

Chemical Modifications of the Aryloxy Ether System

The aryloxy ether linkage in this compound is generally stable to many reaction conditions. However, under forcing acidic conditions, cleavage of the ether bond can occur. The most common method for ether cleavage involves the use of strong acids, particularly hydrohalic acids like HBr and HI. libretexts.orglibretexts.org

The mechanism of cleavage depends on the nature of the groups attached to the oxygen atom. For an aryl alkyl ether, the reaction is initiated by the protonation of the ether oxygen. The halide ion then acts as a nucleophile. Due to the high stability of the aromatic ring, nucleophilic substitution on the sp²-hybridized carbon of the phenyl ring is disfavored. libretexts.org Therefore, the nucleophilic attack occurs at the less sterically hindered alkyl carbon, leading to the formation of a phenol (B47542) and an alkyl halide. In the case of this compound, this would likely result in the formation of 4-methoxyphenol (B1676288) and 4-amino-1-halobut-2-yne. It is important to note that diaryl ethers are generally resistant to cleavage by acids. libretexts.org

Synthesis of Complex Molecular Architectures Featuring the Core Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex and potentially bioactive molecules. The presence of both a nucleophilic amine and a reactive alkyne allows for a variety of cyclization and addition reactions.

Propargylamines are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. acs.org For instance, the derivatives of this compound, such as the corresponding ureas, can undergo intramolecular cyclization reactions. Depending on the reaction conditions and the substitution pattern, these cyclizations can proceed in a regioselective manner to yield five- or six-membered rings. chemrevlett.comresearchgate.net For example, silver-catalyzed 5-exo-dig cyclization of propargylic ureas is a known method for the synthesis of 1H-imidazol-2(3H)-ones. chemrevlett.com

Furthermore, the propargylamine (B41283) moiety can participate in transition metal-catalyzed reactions to construct larger ring systems. Palladium-catalyzed cyclization of propargylamines, for instance, has been shown to be an effective method for the synthesis of functionalized quinolines. nih.gov This transformation allows for the incorporation of the but-2-yn-1-amine (B3052429) backbone into a polycyclic aromatic system. The versatility of the propargylamine unit makes this compound a promising starting material for the development of novel heterocyclic compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1H-imidazol-2(3H)-one |

| 4-methoxyphenol |

| 4-amino-1-halobut-2-yne |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Elucidation of Proton (¹H) and Carbon-¹³ (¹³C) Chemical Environments

A complete analysis would involve the acquisition and interpretation of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing adjacent protons). The ¹³C NMR spectrum would similarly identify the number of unique carbon environments within the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(4-Methoxyphenoxy)but-2-yn-1-amine (Note: This table is predictive and not based on experimental data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Amine (-NH₂) | Variable | Singlet (broad) | 2H |

| Methylene (B1212753) (-CH₂-N) | ~3.5 | Triplet | 2H |

| Methylene (-O-CH₂) | ~4.8 | Triplet | 2H |

| Aromatic (ortho to -OCH₃) | ~6.9 | Doublet | 2H |

| Aromatic (ortho to -O-CH₂) | ~6.9 | Doublet | 2H |

| Methoxyl (-OCH₃) | ~3.8 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon | Predicted Chemical Shift (ppm) |

| Quaternary (C-O, aromatic) | ~154 |

| Quaternary (C-O, aromatic) | ~152 |

| Alkyne (-C≡C-) | ~85 |

| Alkyne (-C≡C-) | ~80 |

| Aromatic CH | ~116 |

| Aromatic CH | ~115 |

| Methylene (-O-CH₂) | ~58 |

| Methoxyl (-OCH₃) | ~56 |

| Methylene (-CH₂-N) | ~35 |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be required:

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) correlations between adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule.

Without experimental data from these techniques, a definitive structural confirmation remains elusive.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Expected Infrared (IR) Absorption Bands for this compound (Note: This table is predictive and not based on experimental data.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C≡C Stretch (alkyne) | ~2260-2100 | Weak to Medium |

| C=C Stretch (aromatic) | ~1600 & ~1475 | Medium to Strong |

| C-O Stretch (aryl ether) | ~1250 | Strong |

| C-N Stretch (amine) | ~1250-1020 | Medium |

Raman Spectroscopy

Raman spectroscopy, while not explicitly found in the literature for this compound, would be a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and would be expected to show a strong signal for the symmetrically substituted alkyne C≡C bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₁H₁₃NO₂, the expected exact mass would be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the compound's identity and elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal proof of its chemical structure, offering detailed insights into its molecular geometry, conformation, and the intermolecular forces that govern its crystal packing.

Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a compound like this compound, a common and effective method for crystal growth is the slow evaporation technique. This process involves dissolving the purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate gradually over days or weeks. The slow decrease in solubility promotes the formation of a well-ordered crystal lattice.

The selection of an appropriate solvent is critical. Solvents are chosen based on the compound's solubility and volatility. For organic amines, solvents such as ethanol, methanol (B129727), or ethyl acetate, sometimes mixed with a less polar co-solvent like hexane, are often effective.

Once crystals are obtained, their quality must be assessed. This is typically done through:

Visual Inspection: Using an optical microscope to check for a uniform shape, smooth faces, and the absence of cracks or defects.

X-ray Diffraction Screening: A preliminary diffraction experiment is performed to determine if the crystal diffracts X-rays efficiently and to assess the degree of crystalline order. High-quality crystals produce sharp, well-defined diffraction spots.

Molecular Geometry and Conformation Analysis

A successful single-crystal X-ray diffraction experiment yields a detailed map of electron density, from which the positions of individual atoms can be determined with high precision. This allows for a thorough analysis of the molecule's geometry. okstate.edusydney.edu.aupressbooks.pubwwnorton.com

Key geometric parameters that would be determined for this compound include:

Bond Lengths: The distances between bonded atoms, such as the C≡C triple bond of the alkyne group and the C-O-C ether linkage.

Bond Angles: The angles formed by three connected atoms, which define the molecule's local shape, for example, the C-O-C angle of the ether and the bond angles around the tetrahedral amine group.

Torsion (Dihedral) Angles: These angles describe the conformation of the molecule, such as the rotation around the C-O bonds and the orientation of the two phenyl rings relative to each other.

The conformation of the molecule is of particular interest. The flexibility of the butynyl chain and the ether linkage allows for various spatial arrangements. X-ray analysis would reveal the preferred conformation adopted by the molecule in the solid state, which is influenced by a combination of intramolecular steric effects and intermolecular packing forces.

Table 1: Illustrative Table of Key Geometric Parameters for a Molecule like this compound This table presents an example of the type of data obtained from an X-ray crystallography study and does not represent actual experimental data for the specific compound.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length (Å) | C≡C | ~1.20 Å |

| Bond Length (Å) | C-O (ether) | ~1.36-1.43 Å |

| Bond Angle (°) | C-C≡C | ~178-180° |

| Bond Angle (°) | C-O-C (ether) | ~115-120° |

| Torsion Angle (°) | C-C-O-C | Variable, defines conformation |

Intermolecular Interactions and Packing Effects (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound are arranged in a specific, repeating pattern known as a crystal lattice. This arrangement is dictated by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal. nih.govnih.govresearchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, one can analyze the nature and extent of intermolecular contacts.

For this compound, the primary interactions expected are:

Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with neighboring molecules.

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.

Hirshfeld analysis generates graphical plots that summarize these interactions:

d_norm surface: This surface is colored to show contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii, highlighting the most significant intermolecular interactions. nih.gov

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction (e.g., H···H, C···H, O···H) to the total Hirshfeld surface. nih.gov

Absolute Configuration Assignment (for chiral derivatives)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced through derivatization (for example, by adding a substituent to the carbon atom bearing the amine group), X-ray crystallography could be used to determine its absolute configuration. wikipedia.org

When a chiral compound crystallizes in a non-centrosymmetric space group, analysis of anomalous dispersion effects in the diffraction data allows for the unambiguous assignment of the R or S configuration at each stereocenter. wikipedia.orglibretexts.org The Flack parameter is a key value calculated during the refinement of the crystal structure; a value close to zero for a known chirality confirms the correct absolute configuration assignment. libretexts.orgmasterorganicchemistry.com This method provides the most reliable determination of a molecule's absolute stereochemistry. wikipedia.org

Chromatographic Techniques for Purity and Enantiomeric Excess Analysis

Chromatographic methods are essential for verifying the purity of a synthesized compound and, for chiral molecules, for determining the relative amounts of each enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. ethernet.edu.et

Purity Analysis: To assess purity, a reverse-phase HPLC method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, is used to elute the compound. The aromatic rings in this compound allow for sensitive detection using an ultraviolet (UV) detector. A pure sample will ideally show a single, sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound.

Enantiomeric Excess Analysis: As the parent compound is achiral, this analysis applies to its chiral derivatives. To separate enantiomers, a specialized chiral HPLC column is required. mdpi.com These columns contain a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers of a compound. This differential interaction causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks in the chromatogram.

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. researchgate.net It is calculated from the areas of the two enantiomer peaks (A1 and A2) using the following formula:

ee (%) = |(A1 - A2) / (A1 + A2)| × 100

This analysis is crucial in fields like medicinal chemistry, where the different enantiomers of a drug can have vastly different biological activities. mdpi.comunina.it

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal analytical technique for the characterization of "this compound." This method facilitates the separation of the compound from any impurities, followed by its ionization and mass analysis, which provides critical data regarding its molecular weight and structural features. While specific, publicly available experimental LC-MS data for this compound is limited, a theoretical analysis based on its structural components—a primary amine, an aryl ether, and a butynyl chain—allows for the prediction of its behavior under typical LC-MS conditions.

Expected Chromatographic Behavior:

Under reverse-phase liquid chromatography conditions, "this compound" is expected to exhibit moderate retention. The presence of the non-polar methoxyphenoxy group contributes to its retention on a C18 stationary phase, while the polar amine functional group will influence its elution profile, particularly in relation to the pH of the mobile phase. An acidic mobile phase, often a mixture of water and acetonitrile or methanol with a formic acid modifier, would likely be employed. This acidic condition would ensure the protonation of the primary amine, enhancing its solubility in the mobile phase and leading to sharper chromatographic peaks.

Predicted Mass Spectral Fragmentation:

Upon introduction into the mass spectrometer, typically using electrospray ionization (ESI) in the positive ion mode, the compound is expected to readily form a protonated molecule [M+H]⁺. The molecular weight of "this compound" is 191.24 g/mol , thus the parent ion would be observed at an m/z of approximately 192.25.

Subsequent fragmentation of this parent ion in the collision cell of the mass spectrometer (MS/MS analysis) can be predicted based on the established fragmentation patterns of its functional groups. The primary amine often directs fragmentation through alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen. miamioh.eduyoutube.com The aryl ether linkage is also susceptible to cleavage.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| 192.25 | 175.22 | NH₃ (Ammonia) | Loss of the amine group |

| 192.25 | 123.15 | C₄H₅N (But-2-yn-1-amine) | Cleavage of the ether bond, retaining the methoxyphenol moiety |

| 192.25 | 69.07 | C₇H₇O₂ (Methoxyphenoxy) | Cleavage of the ether bond, retaining the but-2-yn-1-amine (B3052429) moiety |

| 192.25 | 55.08 | C₇H₇O₂CH₂ (Methoxyphenoxymethyl) | Alpha-cleavage adjacent to the amine |

Detailed Research Findings (Theoretical):

A detailed examination of the predicted fragmentation pathways provides significant structural information:

Alpha-Cleavage: The most probable initial fragmentation event for aliphatic amines is alpha-cleavage. miamioh.eduyoutube.com For "this compound," this would involve the cleavage of the C1-C2 bond, leading to the formation of a stable resonance-stabilized ion. However, given the structure, cleavage of the C-C bond between the methylene group and the alkyne is also a primary fragmentation route.

Ether Bond Cleavage: The bond between the butynyl chain and the phenoxy oxygen is another likely point of fragmentation. scribd.comdocsity.comwhitman.edublogspot.com This can occur in two ways, leading to fragments corresponding to the methoxyphenoxy group or the but-2-yn-1-amine portion of the molecule.

Loss of Ammonia (B1221849): A common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃). nih.govresearchgate.net This would result in a fragment ion with an m/z corresponding to the parent ion minus approximately 17 Da.

By analyzing the masses of these fragment ions, the structural integrity and connectivity of "this compound" can be confirmed. The presence of the methoxyphenyl group can be inferred from characteristic fragments, while the butynylamine chain would produce its own set of daughter ions. This comprehensive fragmentation analysis is instrumental in the unequivocal identification of the compound in complex matrices.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. A typical analysis for 4-(4-Methoxyphenoxy)but-2-yn-1-amine would involve optimizing its geometry to find the most stable arrangement of its atoms.

From this optimized structure, various electronic properties could be calculated. For instance, the distribution of electron density would reveal the polar regions of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

A hypothetical table of calculated electronic properties might look like this:

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 Debye |

These values would be calculated using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

Computational methods are highly effective at predicting various types of spectra. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra would be performed. The predicted vibrational frequencies from an IR spectrum calculation would correspond to the stretching and bending of specific bonds within the molecule. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms could be compared with experimental data to confirm the molecule's structure. Time-dependent DFT (TD-DFT) would be used to predict electronic transitions, which are observed in UV-Visible spectroscopy.

A comparison table for predicted and experimental data would be essential for validation:

| Spectral Data | Predicted Value (Hypothetical) | Experimental Value |

| IR (C≡C stretch) | 2150 cm⁻¹ | Not Available |

| IR (N-H stretch) | 3350, 3380 cm⁻¹ | Not Available |

| ¹H NMR (CH₂-N) | 3.4 ppm | Not Available |

| ¹³C NMR (C≡C) | 80, 85 ppm | Not Available |

| UV-Vis (λmax) | 280 nm | Not Available |

Conformational Landscape and Energetic Profiling

Molecules with rotatable bonds, like this compound, can exist in various spatial arrangements called conformations. A conformational analysis would involve systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This process identifies the lowest-energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Understanding the preferred conformation is vital as it often dictates how the molecule interacts with other molecules, such as biological receptors.

Molecular Dynamics Simulations in Chemical Systems

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. An MD simulation of this compound, potentially in a solvent like water, would reveal its dynamic behavior. This includes how it moves, rotates, and how its conformation changes at a given temperature. Furthermore, MD simulations can provide insights into intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules. This information is valuable for understanding the compound's solubility and how it behaves in a biological environment.

Applications in Advanced Materials and Catalysis

Role as a Functional Building Block in Advanced Materials

There is no available information detailing the use of 4-(4-Methoxyphenoxy)but-2-yn-1-amine as a building block in the development of advanced materials.

Organic Electronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Photo-Voltaics (OPVs))

No studies were found that describe the incorporation or performance of this compound in the architecture of OLEDs or OPVs.

Solar Energy Conversion Materials (e.g., Dye-Sensitized Solar Cells (DSSC), Perovskite Solar Cells (PSC))

Research into materials for DSSCs and PSCs is extensive; however, none of the reviewed literature mentions the use of this compound. Studies on related compounds, such as hole transporting materials with N,N-di(4-methoxyphenyl)aminophenyl units, have been conducted for perovskite solar cells, but these are distinct molecular structures. researchgate.netnih.govelsevierpure.com

Polymeric Materials and Frameworks

No publications were identified that report the synthesis of polymers or advanced frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), using this compound as a monomer or functional unit.

Ligand Scaffolding for Catalytic Systems

The potential of this compound as a ligand has not been explored in the available scientific literature.

Design and Synthesis of Novel Catalysts

There are no reports on the design or synthesis of catalysts where this compound serves as a ligand scaffold for a metal center.

Investigation of Catalytic Performance and Selectivity

Consequently, without any synthesized catalysts based on this compound, no investigations into catalytic performance or selectivity exist.

Based on a comprehensive search of available scientific literature, there is no specific information documented for the chemical compound This compound .

Searches for this compound, including its synthesis, applications in advanced materials and catalysis, and its role as a precursor in complex organic synthesis, did not yield any relevant research findings or data. The CAS (Chemical Abstracts Service) number, which is a unique identifier for chemical substances, could not be found for this specific molecule, further indicating a lack of published research.

While the structural motifs present in "this compound"—namely a methoxyphenoxy group, a butynyl chain, and a primary amine—are common in various fields of chemical synthesis, no literature specifically describes the preparation or utility of this particular combination in a single molecule.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated due to the absence of scientific data on this substance in the public domain.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of propargylamines is a cornerstone of organic chemistry, traditionally achieved through methods like the A³ coupling (Aldehyde-Alkyne-Amine) reaction. nih.govresearchgate.net Future research will likely focus on evolving these methods to align with the principles of green chemistry. Amines are crucial intermediates in numerous industries, and developing sustainable synthetic routes is a primary goal. benthamscience.com

Key research directions could include:

Catalyst Development: Moving beyond traditional metal catalysts to more sustainable alternatives. This includes using earth-abundant metals, developing highly efficient nanocatalysts, or employing metal-free catalytic systems. rsc.org For the synthesis of 4-(4-Methoxyphenoxy)but-2-yn-1-amine, this would involve adapting the classic A³ coupling of 4-methoxyphenol (B1676288) (or a related precursor), formaldehyde, and ammonia (B1221849)/an ammonia equivalent with these advanced catalysts.

Green Reaction Conditions: Emphasis will be placed on methodologies that minimize or eliminate hazardous solvents and reduce energy consumption. rsc.org This includes solvent-free reactions, reactions in aqueous media, and the use of techniques like microwave irradiation or continuous-flow synthesis, which can significantly shorten reaction times and improve yields. nih.govmdpi.com

Atom Economy and Renewable Feedstocks: Future syntheses will aim for higher atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. rsc.org There is a growing trend in synthesizing amines from renewable, bio-based resources, such as amino acids or biomass-derived alcohols, which could offer a long-term sustainable pathway for producing precursors to compounds like this compound. rsc.orgchemistryviews.org

| Sustainable Synthetic Strategy | Potential Application to this compound Synthesis | Key Benefits |

| Heterogeneous Catalysis | Use of reusable catalysts like copper nanoparticles on a solid support (e.g., TiO₂) for the A³ coupling reaction. rsc.org | Catalyst recyclability, simplified product purification, reduced metal leaching. |

| Microwave-Assisted Synthesis | Performing the coupling reaction under microwave irradiation to accelerate the synthesis. mdpi.com | Drastically reduced reaction times, often improved yields, energy efficiency. |

| Flow Chemistry | Continuous synthesis in a micro-reactor system for precise control over reaction parameters. nih.gov | Enhanced safety, scalability, and efficiency compared to batch processing. |

| Bio-based Precursors | Investigating routes from renewable feedstocks like lignin (B12514952) (a source of phenolic compounds) to derive the 4-methoxyphenoxy moiety. rsc.org | Reduced reliance on petrochemicals, improved environmental footprint. |

Exploration of Unconventional Reactivity Profiles

The carbon-carbon triple bond in this compound is a hub of electron density, making it highly reactive and versatile. taylorfrancis.com While classic alkyne reactions like addition are well-known, future research will delve into more unconventional transformations. masterorganicchemistry.com

Emerging areas of exploration include:

Transition Metal-Catalyzed C-H Activation: Alkynes are excellent partners in reactions that involve the activation of otherwise inert carbon-hydrogen bonds. rsc.org The specific scaffold of this compound could be used to direct such reactions, allowing for the construction of complex molecular architectures in a single step.

Difunctionalization Reactions: Research is increasingly focused on reactions that add two different functional groups across the alkyne in a controlled manner. mdpi.com This could involve radical- and nucleophile-mediated additions to install groups that would be difficult to add using traditional methods.

Strain-Promoted Reactivity: While the alkyne in this compound is linear, research into the reactivity of strained cyclic alkynes has provided deep insights into how bending the C-C≡C-C bond can dramatically enhance reactivity. nih.gov This knowledge could inspire new catalytic cycles or reaction conditions that transiently "activate" the alkyne in this compound for novel transformations.

Cross-Coupling Reactions: Developing new methods for the cross-coupling of two different alkynes to form 1,3-enynes is an active area of research. nih.govenglelab.com Such methodologies could utilize this compound as a building block to create conjugated systems for applications in materials science.

Integration with High-Throughput Synthesis and Characterization Techniques

The pace of chemical discovery is increasingly driven by automation and high-throughput methodologies. The synthesis of propargylamines via multicomponent reactions is particularly well-suited to these approaches.

Future integration will likely involve:

Automated Synthesis Platforms: Employing robotic systems to perform numerous variations of the synthesis of this compound derivatives in parallel. By systematically varying the aldehyde, alkyne, and amine components in a multi-well plate format, large libraries of related compounds can be generated rapidly.

Continuous Flow Systems: As mentioned for sustainable synthesis, flow reactors offer exceptional control and are ideal for integration into automated discovery workflows. nih.gov A flow system could be programmed to sequentially synthesize a series of analogs, with in-line purification and analysis.

Rapid Characterization: Coupling high-throughput synthesis with rapid analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the quick confirmation of product identity and purity without manual intervention. This creates a closed-loop system for discovery, where data from analysis can inform the next set of reactions to be run.

| Technique | Application to this compound Research | Advantage |

| Parallel Synthesis | Generation of a library of analogs by reacting various substituted phenols, aldehydes, and amine sources. | Rapid exploration of structure-activity relationships. |

| Flow Chemistry | Optimization of reaction conditions (temperature, pressure, catalyst loading) in real-time. | Faster optimization, improved safety and scalability. |

| High-Throughput Screening | Direct screening of synthesized compound libraries for desired biological or material properties. | Accelerated discovery of lead compounds for specific applications. |

Cross-Disciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups in this compound makes it a potentially valuable molecule for research at the interface of chemistry and other scientific disciplines.

Medicinal Chemistry: Propargylamines are recognized as important pharmacophores found in numerous biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. nih.govresearchgate.net The structure of this compound could serve as a scaffold for developing new therapeutic agents.

Materials Science: Alkynes are fundamental building blocks for polymers and functional materials. openaccesspub.org Acetylene, the simplest alkyne, can be polymerized to form polyacetylene, a conductive polymer. The specific structure of this compound could be incorporated into novel polymers, potentially conferring unique thermal, mechanical, or electronic properties.

Chemical Biology: The terminal alkyne group is one of the most important functional groups for "click chemistry," a set of powerful, reliable, and selective reactions for bioconjugation. While the alkyne in this compound is internal, it could potentially be modified or used in other coupling reactions to attach it to biomolecules, serving as a probe to study biological processes.

Q & A

What are the standard synthetic routes for preparing 4-(4-Methoxyphenoxy)but-2-yn-1-amine, and how can reaction conditions be optimized?

Basic:

The compound is typically synthesized via nucleophilic substitution. For example, bromo-2-butyne reacts with 4-methoxybenzyl amine in dichloromethane (DCM) at 0°C, followed by warming to room temperature. Purification involves silica gel column chromatography with ethyl acetate/pentane gradients, yielding ~60% .

Advanced:

Optimization may involve catalyst screening (e.g., Pd/Cu for alkyne coupling) or solvent selection. Evidence suggests DCM as a standard solvent, but toluene or DMF under inert atmospheres could improve yields for similar amines . Kinetic studies monitoring by TLC or HPLC can identify rate-limiting steps, while microwave-assisted synthesis might reduce reaction times.

How can researchers characterize this compound, and what advanced techniques resolve structural ambiguities?

Basic:

Standard characterization includes -/-NMR for functional group identification, FTIR for amine and ether bonds, and GC-MS for purity assessment .

Advanced:

Hyphenated techniques like HPLC-TOF (mass accuracy ≤0.39 ppm Δ) confirm molecular formulas, while GC-IR distinguishes regioisomers via vibrational modes . X-ray crystallography (using SHELX programs ) resolves stereochemistry, though crystallization may require co-crystallization agents.

What methodologies assess the biological activity of 4-(4-Methoxyphenoxy)but-yn-1-amine derivatives?

Basic:

In vitro assays (e.g., MTT for cytotoxicity) screen against cancer cell lines (e.g., HeLa, MCF-7). Antimicrobial activity is tested via broth microdilution (MIC determination) .

Advanced:

Target identification employs SPR (surface plasmon resonance) for binding affinity or CRISPR-Cas9 knockouts to pinpoint involved pathways. Metabolomic profiling (LC-MS/MS) reveals downstream effects, while molecular docking predicts interactions with enzymes like kinases .

How do reaction mechanisms and substituent effects influence the compound’s reactivity?

Basic:

The alkyne moiety undergoes Huisgen cycloaddition with azides, while the methoxyphenoxy group directs electrophilic substitution (e.g., nitration at para positions) .

Advanced:

DFT calculations (Gaussian 09) model transition states for alkyne functionalization. Substituent effects are quantified via Hammett plots; electron-donating groups (e.g., -OCH) enhance nucleophilic attack rates at the amine . Isotopic labeling (-propargyl) tracks reaction pathways via -NMR.

How should researchers handle stability and storage contradictions reported for similar amines?

Basic:

Store under inert gas (N) at −20°C in amber vials to prevent oxidation. TGA analysis determines thermal stability, while accelerated degradation studies (40°C/75% RH) assess shelf life .

Advanced:

LC-MS identifies degradation products (e.g., oxidation to nitriles). Conflicting reports on stability may arise from trace metal contaminants; EDTA chelation or solvent distillation (over CaH) mitigates this .

What strategies elucidate structure-activity relationships (SAR) for derivatives?

Basic:

Systematic substitution at the phenoxy (e.g., -F, -Cl) or alkyne positions, followed by bioactivity assays, identifies critical pharmacophores .

Advanced:

QSAR models (CoMFA/CoMSIA) correlate electronic parameters (HOMO/LUMO) with activity. Cryo-EM or crystallography (SHELX-refined ) visualizes binding modes, guiding rational design of potent analogs.

How can conflicting synthetic yields or analytical data be resolved?

Basic:

Reproduce reactions using strictly anhydrous solvents and standardized catalyst batches. Cross-validate NMR/GC-MS data with independent labs .

Advanced:

Multivariate analysis (e.g., DoE) identifies critical factors (e.g., temperature, stoichiometry). Interlaboratory studies using reference standards (e.g., USP-certified ) harmonize analytical protocols. Contradictions in MS fragmentation may require high-resolution Orbitrap MS/MS for definitive assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.